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Introduction

ZINC is a free and comprehensive database of commercially available compounds for virtual
screening and drug discovery.[1][2][3][4] Developed and maintained by the Irwin and Shoichet
laboratories at the University of California, San Francisco (UCSF), ZINC contains billions of
compounds in ready-to-dock 3D formats, making it an invaluable resource for researchers.[2][5]
[6] This document provides detailed application notes and protocols for effectively downloading
compound libraries from the ZINC database.

Data Presentation: ZINC Database Overview

The latest version, ZINC-22, offers an unprecedented scale of chemical space for exploration.
[5][6] The database is organized into subsets and tranches to facilitate manageable downloads.
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Database Metric ZINC-22 Statistics

Description

Total 2D Compounds ~37+ Billion

The total number of unique
chemical structures available
in 2D format.[6][7]

Total 3D Compounds ~4.5+ Billion

Compounds with pre-
calculated 3D conformations,
ready for docking.[6][7]

Bemis-Murcko Scaffolds ~680+ Million

Represents the core molecular
frameworks within the
database, indicating chemical
diversity.[5][7]

Data Storage Size Petabyte-scale

The vast size of the database
necessitates efficient download

strategies.[7]

Available Compound Subsets

ZINC provides pre-defined subsets based on physicochemical properties, which are useful for

various stages of drug discovery.
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Typical Physicochemical

Subset Description )
Properties
Compounds that adhere to )
o _ Molecular Weight (MW) < 500
] Lipinski's Rule of Five,
Drug-Like ) Da, LogP < 5, H-bond donors <
suggesting good oral
) o 5, H-bond acceptors < 10.
bioavailability.[1]
Smaller and less complex
) molecules than drug-like MW: 250-350 Da, LogP < 3.5,
Lead-Like

compounds, suitable for lead
optimization.[1][8]

Rotatable Bonds < 7.

Fragment-Like

Small molecules used in
fragment-based drug

discovery.[1]

MW < 250 Da, LogP < 3, fewer

complex features.

Compounds that are readily

In-Stock available from vendors for N/A
quick delivery.[9]
Compounds that can be
synthesized by vendors upon
Make-on-Demand N/A

request, offering a vast

chemical space.[8]

Common File Formats for Download

ZINC offers a variety of file formats to support different computational chemistry software.
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File Format Description

A 2D representation of a molecule using a string
SMILES (.smi) of characters. It is a compact format but lacks

3D coordinate information.[1][10]

Structure-Data File, a common format for storing
SDF (.sdf) multiple 2D or 3D structures and associated
data.[1][10]

A 3D file format that includes atomic coordinates
MOL2 (.mol2) and partial charges, commonly used in docking

programs.[1][10]

A modified PDB format used by AutoDock Vina
PDBQT (.pdbqt) and related software, which includes atom types
and partial charges.[11]

Flexibase (.db2) A format used by the DOCK docking program.[1]

Application Note 1: Downloading Subsets via the
ZINC Web Interface

The ZINC web interface provides a user-friendly way to browse, filter, and download smaller,
customized subsets of compounds. The "Tranches" browser is a powerful tool for selecting
compounds based on physicochemical properties like molecular weight and LogP.[2][12]

Experimental Protocol: Web-Based Download

o Navigate to the ZINC Tranches Browser: Open a web browser and go to the ZINC-22
website (e.g., zinc20.docking.org or cartblanche22.docking.org).[3][6][11]

o Select 2D or 3D Representations: Choose whether you need 2D structures (for similarity
searching, etc.) or 3D structures (for docking).

» Define Physicochemical Property Ranges: Use the interactive grid to select your desired
ranges for molecular weight and LogP. You can also use the predefined sets like "lead-like"
or "fragment-like" from the dropdown menu.[6]
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» Apply Additional Filters: Further refine your selection using filters for reactivity, purchasability,
pH, and charge.[9][12]

« Initiate the Download: Once you have defined your subset, click the download button.

¢ Choose File Format and Download Method: In the download pop-up window, select your
desired file format (e.g., SDF, MOL2). You can then download the files directly through your
browser or opt to generate a download script.[11]

Caption: Workflow for downloading compound libraries via the ZINC web interface.

Application Note 2: Bulk Downloading of Compound
Libraries Using Scripts

For downloading large compound libraries or entire tranches, using the command-line scripts
provided by ZINC is the most efficient method.[13][14] This approach is more robust for large
files and can be automated.

Experimental Protocol: Command-Line Download

o Generate the Download Script: Follow steps 1-5 from the "Web-Based Download" protocol.
In the download pop-up window, instead of downloading directly, select the desired script
type (e.g., wget, curl, or PowerShell). This will download a shell script (.sh), a batch file
(.bat), or a PowerShell script (.ps1).[11][14]

e Prepare Your System (if necessary):

o Windows: If you are using a wget or curl script, you may need to install the respective
program. For PowerShell scripts, no additional software is typically needed.[13][15]

o Linux/macOS:wget and curl are usually pre-installed.
o Execute the Script:
o Linux/macOS:

1. Open a terminal.
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2. Navigate to the directory where you saved the script.
3. Make the script executable: chmod +x your_script_name.sh[13]

4. Run the script: ./your_script_name.sh[13]

o Windows:
1. Open a Command Prompt or PowerShell terminal.
2. Navigate to the directory where you saved the script.

3. Run the script: your_script_name.bat or .\your_script_name.ps1[11][13]

o Monitor the Download: The script will download the compound library in multiple smaller,
compressed files (.gz).[13]

o Decompress and Combine Files (Optional):
o After the download is complete, you can decompress the files using gunzip *.gz.[13]

o To combine the individual files into a single library file, you can use the cat command: cat
*.sdf > combined_library.sdf.[13]

Caption: Workflow for bulk downloading of compound libraries using command-line scripts.

Concluding Remarks

The ZINC database is an essential tool for modern drug discovery, providing access to a vast
and diverse collection of chemical compounds. By following the protocols outlined in these
application notes, researchers can efficiently download relevant compound libraries tailored to
their specific virtual screening and computational chemistry needs. For the most up-to-date
information and advanced querying options, users are encouraged to consult the official ZINC
documentation and tutorials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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